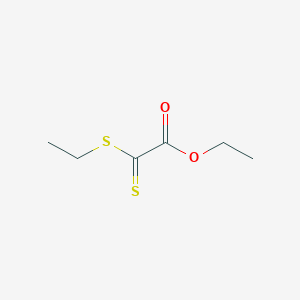
Ethyl (ethylsulfanyl)(sulfanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (ethylsulfanyl)(sulfanylidene)acetate is an organic compound with the molecular formula C6H12O2S2 It is characterized by the presence of both ethylsulfanyl and sulfanylidene groups attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (ethylsulfanyl)(sulfanylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to yield ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then further reacted with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (ethylsulfanyl)(sulfanylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions can potentially reduce the sulfanylidene group to a sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (ethylsulfanyl)(sulfanylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl (ethylsulfanyl)(sulfanylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylidene group can participate in redox reactions, while the ethylsulfanyl group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a similar acetate moiety but lacking the sulfanyl groups.
Methyl butanoate: Another ester with different alkyl groups but similar reactivity.
Butyl acetate: Similar ester structure with a different alkyl chain length.
Uniqueness
Ethyl (ethylsulfanyl)(sulfanylidene)acetate is unique due to the presence of both ethylsulfanyl and sulfanylidene groups, which impart distinct chemical properties and reactivity compared to simpler esters. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
53074-95-6 |
|---|---|
Fórmula molecular |
C6H10O2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
ethyl 2-ethylsulfanyl-2-sulfanylideneacetate |
InChI |
InChI=1S/C6H10O2S2/c1-3-8-5(7)6(9)10-4-2/h3-4H2,1-2H3 |
Clave InChI |
FOSPICQEIXXZQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=S)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


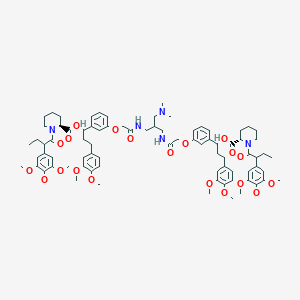
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

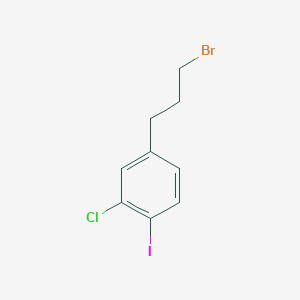
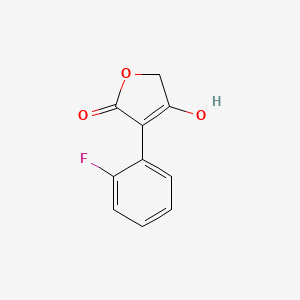

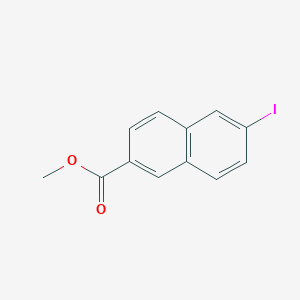
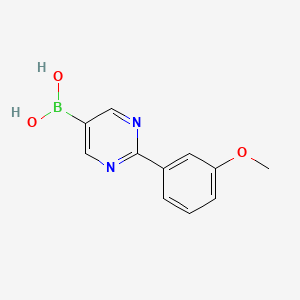
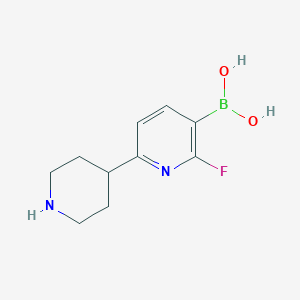

![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
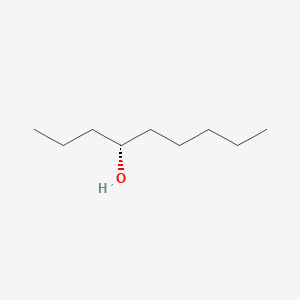
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)

